5-carbamoyl-1H-pyrrole-2-carboxylic acid chemical structure and properties
5-carbamoyl-1H-pyrrole-2-carboxylic acid chemical structure and properties
An in-depth technical analysis of 5-carbamoyl-1H-pyrrole-2-carboxylic acid requires moving beyond basic chemical catalog data to understand its value as a bifunctional pharmacophore and a product of sustainable, biobased synthesis. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with actionable, mechanistically grounded insights into this specific pyrrole scaffold.
Chemical Identity and Structural Profiling
5-Carbamoyl-1H-pyrrole-2-carboxylic acid (CAS: 1820641-87-9) is a highly functionalized, 2,5-disubstituted pyrrole[1]. In medicinal chemistry, pyrroles act as essential bioisosteres and rigid vectors for hydrogen bonding. The presence of both a carboxylic acid and a carbamoyl group on the same heteroaromatic ring creates a "push-pull" electronic environment that significantly alters the pKa of the pyrrole nitrogen, enhancing its capacity as a hydrogen bond donor[2].
To facilitate compound library design, the quantitative physicochemical properties and Lipinski parameters are summarized below:
| Property | Value | Pharmacological Relevance |
| IUPAC Name | 5-carbamoyl-1H-pyrrole-2-carboxylic acid | Standardized nomenclature for structural indexing. |
| CAS Number | 1820641-87-9 | Registry identification for procurement[1]. |
| Molecular Formula | C₆H₆N₂O₃ | Low molecular weight allows for extensive downstream functionalization. |
| Molecular Weight | 154.12 g/mol | Well below the 500 Da Lipinski threshold, ensuring high ligand efficiency. |
| SMILES | NC(=O)c1ccc([nH]1)C(=O)O | Computational mapping and molecular docking input. |
| H-Bond Donors | 4 (Pyrrole NH, Acid OH, Amide NH₂) | Promotes strong target anchoring (e.g., kinase hinge regions). |
| H-Bond Acceptors | 4 (Acid C=O, Amide C=O, Acid OH, Amide NH₂) | Enables diverse electrostatic interactions. |
| TPSA | ~96.2 Ų | Optimal for oral bioavailability, though blood-brain barrier (BBB) penetration may be limited without masking[3]. |
Sustainable Biobased Synthesis Pathway
Historically, highly substituted pyrroles were synthesized via petrochemical derivatives using the Paal-Knorr synthesis. However, modern green chemistry has pioneered the derivation of 5-carbamoyl-1H-pyrrole-2-carboxylic acid directly from aldaric acids (such as galactaric/mucic acid), which are abundant carbohydrate biomass derivatives[2].
The synthesis relies on the dehydration and acylation of galactaric acid to form a pyrone intermediate (sodium 3-acetoxy-2-oxo-2H-pyran-6-carboxylate). This pyrone is then subjected to thermal amination. The causality of this transformation is rooted in the ring-opening of the pyrone by ammonia, followed by a thermodynamically driven intramolecular cyclization to yield the aromatic pyrrole core.
Biobased synthesis workflow of 5-carbamoyl-1H-pyrrole-2-carboxylic acid from galactaric acid.
Pharmacophore Dynamics in Drug Development
In structure-based drug design, 5-carbamoyl-1H-pyrrole-2-carboxylic acid serves as a highly modular core scaffold. The 2,5-disubstitution pattern forces a linear, rigid vector between the two functional groups.
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The Pyrrole Core: Engages in π−π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) within hydrophobic binding pockets.
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The Carboxylic Acid: At physiological pH (7.4), this group is ionized (carboxylate), forming critical salt bridges with positively charged residues like Lysine or Arginine.
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The Carbamoyl Group: Acts as a dual hydrogen bond donor/acceptor. Its positioning at the 5-position makes it an ideal motif for interacting with the solvent-exposed domains of target proteins, enhancing the overall solubility of the drug candidate.
Pharmacophore mapping of the scaffold's functional groups to target protein domains.
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) and an in-process quality control (QC) checkpoint.
Protocol A: Biobased Synthesis and Isolation
Derived from aldaric acid conversion methodologies[2].
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Reaction Setup: Charge a three-necked round-bottom flask with 1 mmol of solid sodium 3-acetoxy-2-oxo-2H-pyran-6-carboxylate.
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Causality: The solid state of the precursor ensures accurate stoichiometric measurement before introducing the aqueous amine.
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Thermal Amination: Add 5 mL of a 2 M NH₃ solution under continuous stirring. Heat the reaction mixture to 70 °C for 10 hours.
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Causality: Ammonia acts as both the nucleophile for pyrone ring-opening and the nitrogen source for the pyrrole. A temperature of 70 °C provides the exact thermal energy required to overcome the activation barrier for intramolecular cyclization without triggering the thermal decarboxylation common in pyrrole-2-carboxylic acids.
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In-Process QC (Self-Validation): Monitor the disappearance of the starting lactone via ¹H-NMR analysis of an aliquot.
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Causality: Proceeding to workup before complete consumption leads to inseparable co-elution of the pyrone and pyrrole during chromatography.
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pH-Controlled Precipitation: Remove the solvent via rotary evaporation. Acidify the resulting raw product to exactly pH 3 using dilute HCl.
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Causality: The reaction yields the sodium/ammonium salt of the pyrrole. Acidifying to pH 3 selectively protonates the carboxylate group (pKa ~4.5) to form the free acid, reducing its aqueous solubility for extraction, while strictly avoiding extreme acidic conditions (pH < 1) that would hydrolyze the carbamoyl group back to a dicarboxylic acid.
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Isolation: Purify the aqueous phase via column chromatography to isolate 5-carbamoyl-1H-pyrrole-2-carboxylic acid.
Protocol B: Scaffold Functionalization (Amide Coupling for Library Generation)
For incorporating the scaffold into larger drug molecules.
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Activation: Dissolve 1 eq of 5-carbamoyl-1H-pyrrole-2-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature.
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Causality: The carboxylic acid on this scaffold is electronically deactivated by the electron-withdrawing pyrrole ring and the para-carbamoyl group. Standard coupling agents (like EDC/HOBt) often fail here. HATU rapidly forms a highly reactive HOAt ester, overcoming this deactivation. DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing for the active ester.
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Nucleophilic Addition: Add 1.1 eq of the target primary amine. Stir for 2 hours.
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Quench and Wash: Dilute with Ethyl Acetate and wash with saturated NaHCO₃.
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Causality: The mildly basic aqueous wash strips away excess unreacted carboxylic acid and the water-soluble HOAt byproduct, leaving the neutral amide product in the organic layer.
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Validation (Self-Validation): Analyze the organic layer via LC-MS. The presence of the correct [M+H]+ mass peak with a UV purity of >95% validates the successful functionalization of the scaffold.
References
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Title: Biobased Chemistry and Technology: Derivatives of Aldaric acids as Key Intermediates for Sustainable Products and Materials Source: Politecnico di Milano (POLITesi) URL: [Link]
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Title: 5-carbamoyl-1H-pyrrole-2-carboxylic acid - CAS 1820641-87-9 Source: Angene Chemical URL: [Link]
